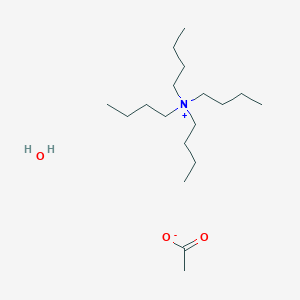
Octyl 2-methyl-3-(octyloxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound, with its unique structure, finds relevance in both industrial and scientific research contexts.
准备方法
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like octyl 2-methyl-3-(octyloxy)propanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the following steps:
Formation of Acid Chloride: The carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Esterification: The acid chloride then reacts with an alcohol (in this case, octanol) under basic conditions to form the ester.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Acid or base catalysts with an alcohol.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
科学研究应用
Octyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and as a plasticizer in polymer production.
作用机制
The mechanism of action of octyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, esters can be hydrolyzed by esterases to release the active alcohol and acid, which then exert their effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
Octyl 2-methyl-3-(octyloxy)propanoate stands out due to its longer alkyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This makes it particularly useful in applications requiring specific solubility and volatility profiles .
属性
CAS 编号 |
90177-73-4 |
|---|---|
分子式 |
C20H40O3 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
octyl 2-methyl-3-octoxypropanoate |
InChI |
InChI=1S/C20H40O3/c1-4-6-8-10-12-14-16-22-18-19(3)20(21)23-17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 |
InChI 键 |
NRDLWKJPDNZOGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCC(C)C(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


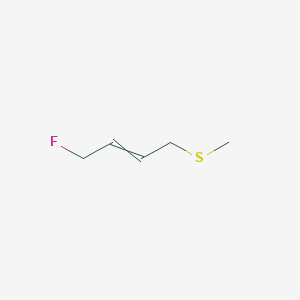
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
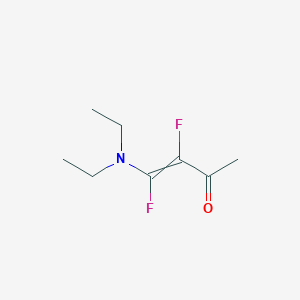
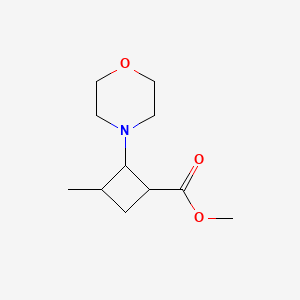
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
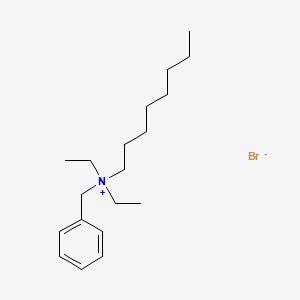
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
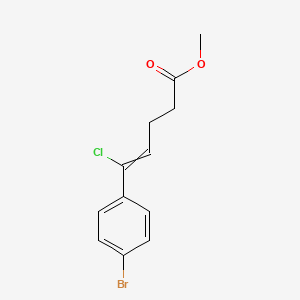
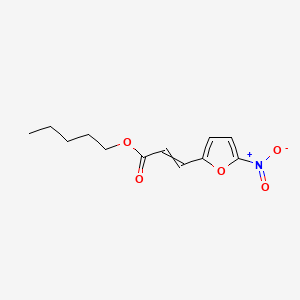
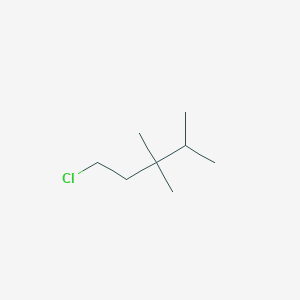
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
